molecular formula C23H22F3N3O3S2 B2615960 Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 626226-42-4

Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2615960
CAS No.: 626226-42-4
M. Wt: 509.56
InChI Key: VUHNNCYYVBLILW-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core substituted with a cyclopropyl group (position 6), a trifluoromethyl group (position 4), and an amino group (position 3). The carbonylamino linker connects this scaffold to a tetrahydrobenzothiophene ring with an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-[[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3S2/c1-2-32-22(31)15-11-5-3-4-6-14(11)33-20(15)29-19(30)18-17(27)16-12(23(24,25)26)9-13(10-7-8-10)28-21(16)34-18/h9-10H,2-8,27H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHNNCYYVBLILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5CC5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 626226-42-4) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22F3N3O3S2C_{23}H_{22}F_{3}N_{3}O_{3}S^{2}, with a molecular weight of approximately 509.6 g/mol. The structure includes a thieno[2,3-b]pyridine moiety, which is known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC23H22F3N3O3S2
Molecular Weight509.6 g/mol
IUPAC NameThis compound
Purity>90%

This compound exhibits several biological activities:

Study on Kinase Inhibition

In a study assessing the inhibitory effects of various thieno-pyridine derivatives on key kinases involved in Alzheimer's disease, this compound was evaluated alongside other compounds. The results indicated that it effectively inhibited DYRK1A and GSK-3α/β with IC50 values suggesting potential as a multi-target therapeutic agent .

Antimicrobial Activity Evaluation

Although direct studies on the antimicrobial efficacy of this specific compound are scarce, related thieno-pyridine derivatives have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural similarities suggest that Ethyl 2 may exhibit comparable effects .

Safety and Toxicology

The safety profile of Ethyl 2 has not been extensively documented in human studies; however, compounds with similar structures often require careful evaluation due to potential toxicity associated with organ-specific effects . Standard safety tests should be conducted to assess its suitability for further development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Position 6 Position 4 Linked Moiety Key Properties References
Target Compound Cyclopropyl -CF₃ Tetrahydrobenzothiophene-ethyl ester Enhanced metabolic stability; rigid conformation due to cyclopropyl
Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate 4-Methoxyphenyl -CF₃ Benzoate ester Increased lipophilicity; potential π-π interactions with aromatic systems
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 4-Methylphenyl H Simple ethyl ester Lower electron-withdrawing effects; reduced metabolic stability
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Phenyl -CF₃ Simple ethyl ester Bulkier substituent (phenyl) may hinder membrane permeability
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate Boc-protected amine - Tetrahydrothienopyridine Altered solubility due to Boc group; distinct ring system (thieno[2,3-c]pyridine)
Key Observations:

Position 6 Substituents: The cyclopropyl group in the target compound provides steric rigidity and may reduce metabolic oxidation compared to bulkier aryl groups (e.g., phenyl or 4-methoxyphenyl) .

Linked Moieties :

  • The tetrahydrobenzothiophene-ethyl ester in the target compound may improve membrane permeability compared to benzoate esters () due to partial saturation and reduced planarity .

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